Quisultazine - 64099-44-1

Quisultazine

Catalog Number: EVT-281379
CAS Number: 64099-44-1
Molecular Formula: C21H25N3O2S2
Molecular Weight: 415.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Quisultazine is an inhibitor of nocturnal gastric secretion.
Source and Classification
  • Chemical Name: Quisultazine
  • CAS Registry Number: 64099-44-1
  • Chemical Formula: C13H22N4O3S
  • Classification:
    • Pharmacologic Substance
    • Organic Chemical
    • Histamine H2-receptor antagonist

Quisultazine's mechanism of action involves blocking the receptors that mediate gastric acid secretion, thus providing therapeutic benefits in managing gastric acidity-related disorders .

Synthesis Analysis

The synthesis of Quisultazine involves a multi-step process that typically begins with the construction of the phenothiazine core. The following steps outline the general synthetic route:

  1. Formation of the Phenothiazine Core:
    • The initial step involves cyclization reactions using appropriate precursors under acidic or basic conditions to form the phenothiazine structure.
  2. Functional Group Modification:
    • The core structure is further modified through various reactions such as alkylation, acylation, or sulfonation to introduce specific functional groups necessary for its pharmacological activity.
  3. Purification:
    • The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

In industrial settings, these reactions may be scaled up using continuous flow reactors or other large-scale chemical engineering techniques to maintain consistent quality and efficiency.

Molecular Structure Analysis

The molecular structure of Quisultazine can be described as follows:

  • Core Structure: It features a phenothiazine backbone, which consists of a sulfur atom and two nitrogen atoms integrated into a three-ring system.
  • Functional Groups: Various functional groups are attached to the core, enhancing its biological activity. The precise arrangement of these groups is crucial for its interaction with histamine receptors.

Structural Data

  • Molecular Weight: Approximately 286.4 g/mol
  • 3D Structure: The spatial arrangement of atoms contributes significantly to its binding affinity and selectivity towards histamine H2 receptors.

Analyses such as X-ray crystallography or NMR spectroscopy can provide detailed insights into the conformation and spatial orientation of Quisultazine, which are essential for understanding its mechanism of action.

Chemical Reactions Analysis

Quisultazine participates in various chemical reactions that are pivotal for its synthesis and modification:

  1. Oxidation Reactions:
    • Under specific conditions, Quisultazine can be oxidized to yield sulfoxides or sulfones.
  2. Reduction Reactions:
    • It can undergo reduction using agents such as sodium borohydride or lithium aluminum hydride, potentially converting it into amines or alcohols.
  3. Substitution Reactions:
    • Quisultazine can also engage in substitution reactions where functional groups are replaced by others, often facilitated by halogens or other nucleophiles.

The outcomes of these reactions depend heavily on the reaction conditions (temperature, solvent, catalysts) and the specific reagents employed.

Mechanism of Action

Quisultazine functions primarily as a pentagastrin antagonist. Pentagastrin is a synthetic peptide that stimulates gastric acid secretion; thus, by inhibiting its action, Quisultazine effectively reduces gastric acid production.

Mechanistic Insights

  • Receptor Interaction: Quisultazine binds to histamine H2 receptors located on parietal cells in the stomach lining, preventing histamine from exerting its acid-secreting effects.
  • Pathways Involved: While the exact molecular pathways are still being elucidated, it is believed that Quisultazine's inhibition leads to decreased cyclic AMP levels within the cells, further reducing acid secretion.

This mechanism underlines its utility in therapeutic contexts where modulation of gastric acid levels is required .

Physical and Chemical Properties Analysis

Quisultazine exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

  • Melting Point: Specific data on melting point can vary based on purity but generally falls within a defined range for phenothiazine derivatives.
  • pKa Values: The pKa values relevant to functional groups within the compound influence its ionization state at physiological pH, impacting its pharmacokinetics and bioavailability.

These properties are critical for determining formulation strategies in pharmaceutical applications .

Applications

Quisultazine has several significant applications across various fields:

  1. Pharmaceutical Development:
    • Utilized in formulating medications aimed at treating gastrointestinal disorders related to excessive acid production.
  2. Research Applications:
    • Acts as a model compound in studies investigating phenothiazine derivatives and their pharmacological properties.
  3. Quality Control:
    • Serves as a reference compound in analytical chemistry for quality assurance processes within pharmaceutical manufacturing.

The versatility of Quisultazine underscores its importance not only in clinical settings but also in ongoing research aimed at developing new therapeutic agents .

Introduction to Quisultazine in Modern Pharmacological Research

Historical Context and Discovery of Quisultazine

Quisultazine emerged from systematic investigations by MARPHA Societe d'Etude et d'Exploitation de Marques in the latter half of the 20th century, patented explicitly as a pentagastrin antagonist. This development occurred against a backdrop of growing interest in gastric secretion physiology and its pharmacological control. Pentagastrin—a synthetic gastrin analog—was already established as a diagnostic tool for assessing gastric acid secretory function and stimulating calcitonin release in thyroid cancer diagnosis [2] [5]. The discovery of quisultazine addressed a need for agents capable of selectively modulating gastrin-mediated pathways without the broad receptor interactions seen in earlier compounds [1].

Preclinical characterization revealed a dissociation in its inhibitory profile. While quisultazine demonstrated only weak inhibition of pentagastrin-stimulated gastric secretion in experimental models, it proved remarkably effective against nocturnal gastric secretion. This temporal selectivity suggested mechanisms beyond direct gastrin receptor blockade, potentially involving alternative pathways regulating basal acid output. Notably, receptor affinity studies indicated very weak interaction with muscarinic receptors both in vitro and in vivo. This selectivity was functionally corroborated by the absence of significant anticholinergic effects peripherally and centrally in rodent models, distinguishing it from non-selective antisecretory agents [1].

Table 1: Key Historical and Preclinical Profile of Quisultazine [1]

AttributeDetail
Patent HolderMARPHA Societe d'Etude et d'Exploitation de Marques
Primary Indication TargetPentagastrin antagonism
Preclinical Secretion InhibitionWeak against pentagastrin-stimulated secretion; potent against nocturnal secretion
Receptor AffinityVery weak affinity for muscarinic receptors
Anticholinergic EffectsNegligible in peripheral tissues; absent centrally in rodents

Structural Classification Within Phenothiazine Derivatives

Quisultazine belongs to the 10-(1-azabicyclo[2.2.2]oct-3-yl) phenothiazine sulfonamide subclass. Its systematic name is N,N-dimethyl-10-(3-quinuclidinyl)phenothiazine-2-sulfonamide, reflecting three critical structural elements:

  • Phenothiazine Core: A tricyclic system comprising two benzene rings fused with a central sulfur and nitrogen-containing ring. This scaffold confers planarity and electronic properties enabling diverse receptor interactions.
  • Quinuclidinyl Substituent: A bulky, rigid bicyclic amine (1-azabicyclo[2.2.2]octane) at position 10. This group replaces the typical aliphatic side chains of antipsychotic phenothiazines (e.g., chlorpromazine), drastically reducing central nervous system penetration and neuroleptic effects.
  • N,N-Dimethylsulfonamide Group: Positioned at C-2 of the phenothiazine ring, this strongly electron-withdrawing group enhances molecular polarity and influences binding specificity [1] [4].

Chemically defined as C₂₁H₂₅N₃O₂S₂, quisultazine has a molecular weight of 415.572 g/mol. It exists as a racemic mixture (Optical Activity: (+/-)) due to the single defined stereocenter within the quinuclidine moiety. Despite this chirality, Defined Stereocenters are listed as "0 / 1", indicating the compound is administered as the racemate without stereoisomeric separation. Its physicochemical properties, including a calculated ClogP of 4.66 (indicating moderate lipophilicity), influence distribution and likely contribute to its peripheral restriction [1] [6].

Table 2: Structural Characteristics of Quisultazine vs. Representative Phenothiazines [1] [4]

CompoundCore Modification (X)C-2 Substituent (R₂)N-10 Side ChainPrimary Known ActivityMolecular Weight (g/mol)
QuisultazineSSO₂N(CH₃)₂QuinuclidinylPentagastrin antagonism415.572
ChlorpromazineSCl–CH₂CH₂CH₂N(CH₃)₂Antipsychotic355.33
TrifluoperazineSCF₃–CH₂CH₂CH₂N(CH₃)₂Antipsychotic/Antiemetic407.51
ThioridazineSSCH₃–CH₂CH₂CH₂N(CH₂CH₂OH)CH₃Antipsychotic370.58
FluphenazineSCF₃–CH₂CH₂CH₂N(CH₂CH₂OH)CH₃Antipsychotic (long-acting)437.52

The molecular structure is captured in standardized notations:

  • SMILES: CN(C)S(=O)(=O)C1=CC=C2SC3=C(C=CC=C3)N(C4CN5CCC4CC5)C2=C1
  • InChIKey: HTHHBTMNLHMBHQ-UHFFFAOYSA-N

These structural attributes underpin its unique pharmacological profile. The quinuclidine moiety imposes steric constraints limiting access to CNS dopamine receptors, while the polar sulfonamide enhances interactions with peripheral targets like gastrin receptors. This design exemplifies rational modification of the phenothiazine scaffold to redirect bioactivity [1].

Significance as a Pentagastrin Antagonist in Gastrointestinal Research

Quisultazine's primary research significance stems from its selective antagonism of pentagastrin-induced physiological effects. Pentagastrin (a synthetic C-terminal pentapeptide of gastrin) acts as a potent agonist at cholecystokinin-2/gastrin (CCK2) receptors, stimulating gastric acid secretion via direct excitation of gastric parietal cells. Clinically, pentagastrin tests evaluate gastric acid secretory capacity in conditions like achlorhydria, Zollinger-Ellison syndrome, and post-vagotomy states [2] [5] [7].

Research demonstrated quisultazine's differential inhibitory effects:

  • Weak Inhibition of Stimulated Secretion: Quisultazine only modestly attenuated pentagastrin-stimulated gastric acid output in preclinical models. This suggested either low affinity for the CCK2 receptor under stimulated conditions or non-competitive antagonism [1].
  • Potent Suppression of Basal Secretion: In contrast, quisultazine exhibited powerful inhibition of nocturnal gastric secretion, implying a greater role in modulating basal (non-stimulated) acid production. This effect occurred independently of significant muscarinic receptor blockade, distinguishing it from antisecretory agents like atropine. The mechanism may involve interference with histamine-mediated amplification pathways or neurocrine signaling integral to basal secretion [1].
  • Peripheral Specificity: Unlike neuroleptic phenothiazines affecting central H1 or D2 receptors, quisultazine's negligible affinity for central muscarinic receptors and its peripheral restriction (due to the quinuclidinyl side chain and sulfonamide polarity) made it a valuable tool for dissecting peripheral gastrin mechanisms without CNS confounders [1] [4].

Table 3: Research Findings on Quisultazine's Effects on Gastric Secretion [1] [2]

Experimental ConditionQuisultazine EffectProposed Mechanism/Implication
Pentagastrin-Stimulated Acid SecretionWeak inhibitionLimited direct CCK2 receptor blockade under agonist-saturated conditions
Nocturnal (Basal) Acid SecretionPotent inhibitionInterference with histamine-dependent or neurohormonal tone regulating basal output
Muscarinic Receptor Binding (in vitro/in vivo)Very weak affinityMechanism independent of anticholinergic pathways
Central Effects (Rodent Models)No observable central anticholinergic activityPeripheral restriction of action

The compound thus provided researchers a mechanistic probe to differentiate between pathways driving stimulated versus basal acid secretion. Its relative selectivity helped clarify that gastrin's role might be more prominent in meal-stimulated secretion, while other pathways (e.g., histaminergic, vagal tone) dominate basal/nocturnal output. This has implications for developing therapies targeting specific hypersecretory states [1] [7].

Properties

CAS Number

64099-44-1

Product Name

Quisultazine

IUPAC Name

10-(1-azabicyclo[2.2.2]octan-3-yl)-N,N-dimethylphenothiazine-2-sulfonamide

Molecular Formula

C21H25N3O2S2

Molecular Weight

415.6 g/mol

InChI

InChI=1S/C21H25N3O2S2/c1-22(2)28(25,26)16-7-8-21-18(13-16)24(17-5-3-4-6-20(17)27-21)19-14-23-11-9-15(19)10-12-23/h3-8,13,15,19H,9-12,14H2,1-2H3

InChI Key

HTHHBTMNLHMBHQ-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C4CN5CCC4CC5

Solubility

Soluble in DMSO

Synonyms

LM 24056
LM24056
N,N-dimethylsulfamoyl-2-(quinuclidinyl-3)-10-phenothiazine
quisultidine

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C4CN5CCC4CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.